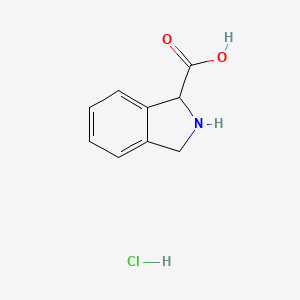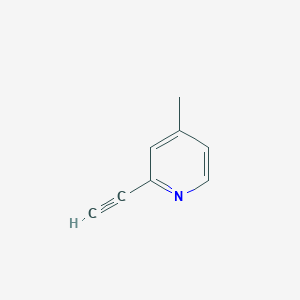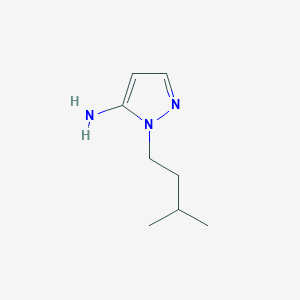
1-Fluor-8-hydroxynaphthalin
Übersicht
Beschreibung
1-Fluoro-8-hydroxynaphthalene is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-8-hydroxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-8-hydroxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszenzfarbstoffe in der Biobildgebung
1-Fluor-8-hydroxynaphthalin: Derivate sind bekannt für ihre starke Fluoreszenz, was sie zu hervorragenden Kandidaten für Biobildgebungsanwendungen macht. Ihre hydrophobe Natur ermöglicht exzellente Sensor- und Selektivitätseigenschaften gegenüber Anionen und Kationen, die als Teil von Zielbiomolekülen eingesetzt werden können . Diese Eigenschaft ist besonders nützlich in der Fluoreszenzmikroskopie, einer Technik, die in der biologischen Forschung weit verbreitet ist, um die Struktur und Funktion von Zellen zu visualisieren.
Organische elektronische Geräte
Die Einführung einer Naphthalineinheit in konjugierte Sonden-Systeme hat sich gezeigt, die Photostabilität zu verbessern . Diese Eigenschaft ist vorteilhaft bei der Konstruktion organischer elektronischer Geräte, bei denen starke Fluoreszenz, Elektroaktivität und Photostabilität erwünschte Eigenschaften sind. Diese Derivate können bei der Entwicklung neuer Materialien für organische Leuchtdioden (OLEDs) und andere Displaytechnologien eingesetzt werden.
Sensorik und Detektion
Naphthalin-basierte Fluoreszenz-Sonden werden aufgrund ihrer einzigartigen photophysikalischen und chemischen Eigenschaften in Sensoranwendungen eingesetzt. Sie können das Vorhandensein verschiedener Ionen und Moleküle mit hoher Sensitivität und Selektivität nachweisen, was für die Umweltüberwachung und Diagnostik entscheidend ist .
Pharmazeutische Anwendungen
Fluorierte Moleküle, darunter auch solche, die von Naphthalin abgeleitet sind, haben ein breites Anwendungsspektrum in der pharmazeutischen Industrie. Sie werden bei der Synthese von Medikamenten eingesetzt, da sie die Bioaktivität und metabolische Stabilität von Arzneistoffverbindungen beeinflussen können . Dazu gehört die Entwicklung neuer Therapeutika mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Pflanzenschutzmittel
Die einzigartigen Eigenschaften von fluorierten Naphthalinderivaten machen sie für den Einsatz in Pflanzenschutzmitteln geeignet. Sie können die Eigenschaften von Pestiziden und Düngemitteln verbessern, ihre Leistung und Stabilität unter verschiedenen Umweltbedingungen verbessern .
Hydrochrome Materialien
This compound kann zu hydrochromen Materialien verarbeitet werden, die ihre Farbe als Reaktion auf Feuchtigkeit ändern. Diese Materialien finden Anwendung in der Farben- und Lackindustrie und dienen als Indikatoren für die Luftfeuchtigkeit . Sie können auch bei der Entwicklung intelligenter Verpackungen verwendet werden, die auf Umweltveränderungen reagieren.
Photovoltaische Solarzellen
Organofluorverbindungen, einschließlich Naphthalinderivaten, werden bei der Herstellung von photovoltaischen Solarzellen eingesetzt. Ihre starke Fluoreszenz und Photostabilität tragen zur Effizienz von Solarzellen bei, indem sie die Lichtabsorption und Ladungstransporteigenschaften verbessern .
Flüssigkristallanzeigen (LCDs)
In der Elektronikindustrie werden fluorierte Naphthalinverbindungen bei der Produktion von Flüssigkristallanzeigen (LCDs) für Smartphones und andere Geräte eingesetzt. Sie verbessern die Leistung des Displays, indem sie zur Stabilität und Qualität der visuellen Ausgabe beitragen .
Wirkmechanismus
Target of Action
The primary target of 1-Fluoro-8-hydroxynaphthalene is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . The compound inhibits photosystem II in the thylakoid membrane .
Mode of Action
1-Fluoro-8-hydroxynaphthalene interacts with its target by reversibly binding to photosystem II (PS II) in the thylakoid membrane . The presence of a hydroxyl group enhances this effect, and the amide bridge connecting the two parts of the molecule simulates a peptide bond (–CONH–), which is crucial for this interaction .
Biochemical Pathways
The compound affects the photosynthetic electron transport pathway in spinach chloroplasts . By inhibiting photosystem II, it disrupts the flow of electrons through the photosynthetic electron transport chain, thereby inhibiting photosynthesis .
Result of Action
The inhibition of photosystem II by 1-Fluoro-8-hydroxynaphthalene results in the disruption of photosynthesis . This can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for the survival and growth of plants .
Biochemische Analyse
Cellular Effects
It is known that fluoroaromatic compounds can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluoroaromatic compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that fluoroaromatic compounds can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues in various ways . This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation
Subcellular Localization
It is known that the subcellular localization of a protein is often tied to its function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Eigenschaften
IUPAC Name |
8-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUGLDZOLIXVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469461 | |
| Record name | 1-Fluoro-8-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383155-01-9 | |
| Record name | 1-Fluoro-8-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)











![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)

